Product packaging for Antimicrobial protein BL-A60(Cat. No.:)

Antimicrobial protein BL-A60

Cat. No.: B1578210
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Description

The Escalating Global Challenge of Microbial Resistance in an Academic Context

Antimicrobial resistance (AMR) represents a significant and escalating global public health crisis. researchgate.netfrontiersin.org Projections indicate that by 2050, deaths attributable to antibiotic-resistant pathogens could reach 10 million annually. researchgate.netnih.gov This issue is driven by the evolution of microorganisms to withstand antibiotic treatments, a process accelerated by the misuse and overuse of antibiotics in both human medicine and agriculture. researchgate.net Such practices create selective pressure, fostering the proliferation of multidrug-resistant microbes and diminishing the efficacy of current treatments. researchgate.net The COVID-19 pandemic further exacerbated this problem due to an initial surge in antibiotic use to prevent or treat secondary bacterial infections. nih.govmdpi.comfrontiersin.org The economic and health burdens are substantial, leading to prolonged hospital stays, increased treatment costs, and higher mortality rates, with a disproportionate impact on low- and middle-income countries. researchgate.netfrontiersin.org This growing crisis underscores the urgent need for novel antimicrobial agents and strategies to combat resistant pathogens. plos.orgnih.gov

Antimicrobial Peptides as a Focus of Advanced Research in Innate Immunity

Antimicrobial peptides (AMPs) are a fundamental component of the innate immune system, providing a first line of defense against a wide array of pathogens. nih.govnih.gov These gene-encoded molecules are typically short, consisting of fewer than 100 amino acids, and are found across all domains of life. nih.gov A key characteristic of many AMPs is their cationic and amphipathic nature, which facilitates their interaction with the negatively charged cell membranes of microbes. frontiersin.orgoup.comweizmann.ac.il This interaction can lead to membrane disruption and increased permeability, ultimately causing microbial death. frontiersin.org Beyond direct killing, AMPs can also inhibit essential cellular processes such as DNA, RNA, and protein synthesis. frontiersin.org With over 1,000 known naturally occurring AMPs, they exhibit considerable diversity in sequence, structure, and biological activity. frontiersin.org This diversity, and their long history of co-evolution with microbes without widespread loss of efficacy, makes AMPs promising candidates for the development of new classes of antibiotics to address the challenge of AMR. nih.gov

Positioning Antimicrobial Protein BL-A60 within the Landscape of Novel Bioactive Compound Discovery

This compound is a novel bioactive compound isolated from Brevibacillus laterosporus strain A60. nih.govcgl.org.cn It is classified as a short linear peptide, or pseudopeptide, and is part of the broader family of antimicrobial peptides being investigated as potential alternatives to conventional antibiotics. nih.govresearchgate.netnih.gov The discovery of BL-A60 contributes to the growing arsenal (B13267) of naturally derived compounds with potential therapeutic applications. nih.govcgl.org.cn Research has focused on its purification, characterization, and antimicrobial activity against various plant pathogens. nih.govnih.gov

A novel antimicrobial peptide, designated BL-A60, was isolated from the soil of mango plants, produced by Brevibacillus laterosporus strain A60. nih.gov The purification process involved several steps, including ammonium (B1175870) sulfate (B86663) precipitation and multiple forms of chromatography. nih.govcgl.org.cn The final purified peptide has a molecular mass of 1602.0469 Da. nih.govcgl.org.cn

The amino acid sequence of BL-A60 has been determined to be L-Y-K-L-V-K-V-V-L-N-M. nih.govcgl.org.cn Notably, it has a choline (B1196258) molecule attached to its N-terminal and a tenuazonic acid modification at the C-terminal. nih.govcgl.org.cn This unique structure gives it a relatively low identification match with other known bacterial antimicrobial peptides. nih.govcgl.org.cn BL-A60 has demonstrated high stability under various pH and thermal conditions. nih.govcgl.org.cn

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Mass 1602.0469 Da nih.govcgl.org.cn
Amino Acid Sequence L-Y-K-L-V-K-V-V-L-N-M nih.govcgl.org.cn
N-terminal Modification Choline nih.govcgl.org.cn
C-terminal Modification Tenuazonic Acid nih.govcgl.org.cn
Stability High pH and thermal stability nih.govcgl.org.cn

BL-A60 has shown significant inhibitory effects against the various life cycle stages of the oomycete Phytophthora capsici, a pathogen that causes blight and rot in many crops. nih.govcgl.org.cnresearchgate.net

**Table 2: Inhibitory Efficacy of BL-A60 against *Phytophthora capsici***

Life Cycle Stage EC₅₀ (μg/ml)
Mycelial Growth 7.89 nih.govcgl.org.cn
Sporangia Formation 0.60 nih.govcgl.org.cn
Cystospore Germination 21.96 nih.govcgl.org.cn

Significance of Brevibacillus laterosporus as a Source for Biocontrol Agents and Antimicrobial Compounds

Brevibacillus laterosporus is a ubiquitous, spore-forming bacterium found in diverse environments such as soil and insects. tandfonline.commdpi.com It is recognized for its significant potential as a biocontrol agent in agriculture due to its ability to produce a wide array of bioactive compounds. tandfonline.comnovobac.commdpi.com These compounds include various antimicrobial peptides, antibiotics, and enzymes that are effective against a broad spectrum of plant pathogens, including bacteria, fungi, and nematodes. nih.govtandfonline.commdpi.comresearchgate.net

The antagonistic capabilities of B. laterosporus are attributed to the production of compounds like laterosporulin, bacillomycin (B12659051) D, fengycin, and surfactin, which can disrupt the cell membranes of target organisms. novobac.com Some strains also produce parasporal bodies with insecticidal properties. tandfonline.com The bacterium's ability to colonize plant roots and tissues allows it to compete with pathogens for space and nutrients, and in some cases, induce systemic resistance in the host plant. mdpi.comnovobac.com

Genomic studies of B. laterosporus have revealed biosynthetic gene clusters that indicate its capacity to produce a variety of polyketides, non-ribosomal peptides, and bacteriocins, further highlighting its role as a rich source of novel antimicrobial agents. tandfonline.com The diverse antimicrobial and biocontrol properties of B. laterosporus make it a valuable resource for developing sustainable solutions in agriculture and potentially new therapeutic agents in medicine. tandfonline.commdpi.com

Properties

bioactivity

Antibacterial, Antifungal

sequence

LYKLVKVVLNM

Origin of Product

United States

Discovery, Isolation, and Advanced Characterization of Antimicrobial Protein Bl A60

Origin and Primary Isolation Source of BL-A60

The antimicrobial peptide BL-A60 was first discovered and isolated from Brevibacillus laterosporus strain A60. cgl.org.cnnih.gov This bacterial strain was originally sourced from the soil associated with mango plants. cgl.org.cnnih.gov Brevibacillus laterosporus is a Gram-positive, spore-forming bacterium recognized for producing a variety of bioactive compounds, including antimicrobial agents. uniprot.orgnih.gov The designation BL-A60 is derived from the producing organism, B revibacillus l aterosporus, and the specific strain, A60 . cgl.org.cnnih.gov

Multi-Stage Purification Methodologies for BL-A60 in Research Settings

The isolation and purification of BL-A60 from the culture of Brevibacillus laterosporus strain A60 is a multi-step process designed to achieve a high degree of purity for subsequent characterization. cgl.org.cnnih.gov The established protocol involves an initial precipitation step followed by several stages of chromatography. cgl.org.cnnih.gov

The first step in the purification workflow is ammonium (B1175870) sulfate (B86663) precipitation. cgl.org.cnnih.gov This technique is used to concentrate the protein from the cell-free supernatant of the bacterial culture. By adding ammonium sulfate to the culture filtrate, the solubility of the protein is reduced, causing it to precipitate out of the solution. This initial step effectively separates the peptide from other soluble components in the culture medium, yielding a crude protein extract. thaiscience.info

Following the initial precipitation, the crude extract containing BL-A60 undergoes several rounds of chromatography to separate the target peptide from other proteins and impurities. cgl.org.cnnih.gov

The purification procedure includes:

Cation Exchange Chromatography : The concentrated sample is subjected to cation exchange chromatography, for which a HiTrap SP HP column has been utilized in research. cgl.org.cnnih.gov This technique separates molecules based on their net positive charge at a specific pH.

Thin-Layer Chromatography (TLC) : TLC is employed as an additional purification and separation step. cgl.org.cn

High-Performance Liquid Chromatography (HPLC) : The final purification stage involves reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. cgl.org.cnnih.gov This method separates molecules based on their hydrophobicity, resulting in a highly purified sample of BL-A60. cgl.org.cn

Table 1: Multi-Stage Purification of BL-A60
Purification StepTechniquePurpose
1Ammonium Sulfate PrecipitationConcentration of the peptide from culture supernatant. cgl.org.cnnih.govthaiscience.info
2Cation Exchange ChromatographySeparation based on net positive charge. cgl.org.cnnih.gov
3Thin-Layer ChromatographyFurther separation of components. cgl.org.cn
4Reversed-Phase HPLC (C18)Final purification based on hydrophobicity. cgl.org.cnnih.gov

Primary Sequence Elucidation and Post-Translational Modification Analysis of BL-A60

The primary structure of BL-A60 was determined following its successful purification. cgl.org.cnnih.gov Direct protein sequencing revealed that it is a short peptide composed of eleven amino acid residues. cgl.org.cnuniprot.org

The amino acid sequence of BL-A60 is: L-Y-K-L-V-K-V-V-L-N-M cgl.org.cnnih.gov

Table 2: Primary Sequence and Modifications of BL-A60
AttributeDescription
Amino Acid SequenceL-Y-K-L-V-K-V-V-L-N-M cgl.org.cnnih.gov
Number of Residues11 uniprot.org
N-terminal ModificationCholine (B1196258) moiety cgl.org.cnuniprot.org
C-terminal ModificationTenuazonic acid moiety cgl.org.cnuniprot.org
Molecular Mass1602.0469 Da cgl.org.cnnih.gov
Table 3: Structural Features of BL-A60
FeatureDescription
ClassificationLinear Cationic Lipopeptide / Pseudopeptide uniprot.orgresearchgate.netresearchgate.net
Peptide LengthShort-chain peptide (11 residues) uniprot.orgresearchgate.net
Key ResiduesContains cationic lysine (B10760008) (K) residues. cgl.org.cn
Structural FamilyShares characteristics with bogorols and brevibacillins. researchgate.netresearchgate.net
HomologyShows low identification to other known bacterial antimicrobial peptides. cgl.org.cnnih.gov

Antimicrobial Spectrum and Mechanistic Investigations of Bl A60 Activity

Specific Pathogen Targets and Broad-Spectrum Antimicrobial Activity

Research has confirmed that BL-A60 possesses broad-spectrum antimicrobial capabilities, effectively targeting both Gram-negative and Gram-positive bacteria, as well as various phytopathogenic fungi. nih.govuniprot.orgcpu-bioinfor.org The efficacy of BL-A60 is often quantified by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the substance that prevents visible growth of a microorganism.

BL-A60 has shown potent activity against several Gram-negative bacteria, which are characterized by their complex cell wall structure that includes an outer membrane. nih.gov Its effectiveness has been specifically documented against Pseudomonas solanacearum and species of Xanthomonas, both of which are significant plant pathogens. nih.govuniprot.orgsemanticscholar.org Xanthomonas campestris, for example, is known to cause black rot in cruciferous vegetables. nih.govnih.govwikipedia.org The antimicrobial action against these pathogens highlights BL-A60's potential in agricultural applications. nih.gov The reported MIC value for P. solanacearum is 10 µM, and for Xanthomonas vesicolor, it is 100 µM. uniprot.orgcpu-bioinfor.org

The protein is also active against Gram-positive bacteria, such as Bacillus subtilis. uniprot.orgnih.gov B. subtilis is a well-studied, rod-shaped bacterium commonly found in soil. wikipedia.orgnih.gov The inhibitory action of BL-A60 against this bacterium was confirmed with a reported MIC value of 5 µM, indicating a high level of activity. uniprot.orgcpu-bioinfor.org

BL-A60 exhibits significant antifungal properties against several economically important phytopathogenic fungi. researchgate.net Notably, it is effective against Phytophthora capsici, an oomycete that causes blight and rot in many crops, and Botrytis cinerea, the fungus responsible for gray mold disease. researchgate.netscielo.brnih.gov The MIC values for P. capsici and B. cinerea are 15 µM and 25 µM, respectively. uniprot.orgcpu-bioinfor.org The protein also shows activity against other fungi like Fusarium oxysporum and Verticillium dahliae. uniprot.orgcpu-bioinfor.org

PathogenTypeMinimum Inhibitory Concentration (MIC)
Pseudomonas solanacearumGram-Negative Bacterium10 µM
Xanthomonas vesicolorGram-Negative Bacterium100 µM
Bacillus subtilisGram-Positive Bacterium5 µM
Phytophthora capsiciFungus (Oomycete)15 µM
Botrytis cinereaFungus25 µM
Fusarium oxysporumFungus50 µM
Verticillium dahliaeFungus200 µM

Table 1: Documented Minimum Inhibitory Concentration (MIC) values of BL-A60 against various microbial pathogens. uniprot.orgcpu-bioinfor.org This data illustrates the broad-spectrum activity of the antimicrobial protein.

Impact of BL-A60 on Microbial Life Cycles (e.g., Mycelial Growth, Sporangia Formation, Cystospore Germination)

Beyond simply inhibiting growth, BL-A60 actively disrupts critical stages of the fungal life cycle. nih.gov In studies focusing on Phytophthora capsici, BL-A60 demonstrated a strong inhibitory effect on mycelial growth, the formation of sporangia (structures that produce asexual spores), and the germination of cystospores. nih.govuniprot.orgcpu-bioinfor.org This multi-faceted attack on the pathogen's life cycle is crucial for effective disease control. researchgate.net The half-maximal effective concentration (EC₅₀) values indicate the concentration of BL-A60 required to inhibit these processes by 50%. The EC₅₀ for inhibiting sporangia formation was particularly low at 0.60 μg/ml, suggesting a potent disruption of the reproductive cycle. nih.govcpu-bioinfor.org

Life Cycle Stage of Phytophthora capsiciEC₅₀ Value (μg/ml)
Mycelial Growth7.89
Sporangia Formation0.60
Cystospore Germination21.96

Table 2: Half-maximal effective concentration (EC₅₀) values of BL-A60 for the inhibition of different life cycle stages of Phytophthora capsici. nih.govuniprot.orgcpu-bioinfor.org These findings highlight the protein's ability to interfere with fungal development and reproduction.

Hypothesized Cellular and Molecular Mechanisms of BL-A60 Action

The precise mechanisms through which BL-A60 exerts its antimicrobial effects are the subject of ongoing investigation. However, based on the behavior of similar antimicrobial peptides, a primary mode of action has been hypothesized. semanticscholar.orgresearchgate.net

The prevailing hypothesis is that BL-A60's antimicrobial activity stems from its interaction with the microbial cell membrane. researchgate.netsemanticscholar.orgresearchgate.net Antimicrobial peptides often function by compromising the integrity of this essential barrier. semanticscholar.org It is proposed that BL-A60, likely due to its cationic and amphipathic nature, binds to the negatively charged components of microbial membranes. researchgate.net This interaction is thought to lead to membrane permeabilization, possibly through the formation of transmembrane pores or ion channels. researchgate.netsemanticscholar.org Such disruption would cause an imbalance in cellular contents, leakage of essential ions and metabolites, and ultimately lead to cell lysis and death. semanticscholar.orgresearchgate.net This mechanism would explain the broad-spectrum activity of BL-A60, as it targets a fundamental structure common to many microbes. asm.org

Potential Intracellular Targets and Interference with Biosynthetic Processes

While many antimicrobial peptides (AMPs) exert their effects by disrupting the cell membrane, a growing body of evidence suggests that some can translocate into the cytoplasm to act on intracellular targets. nih.govmdpi.com The precise intracellular mechanisms of the antimicrobial protein BL-A60, however, have not been fully elucidated. Current understanding is largely based on general knowledge of AMP activity and observations of its potent inhibitory effects on complex fungal life cycles.

It is hypothesized that after potentially crossing the cell membrane, peptides like BL-A60 could interfere with fundamental biosynthetic processes. cnjournals.com General mechanisms for intracellularly-targeting AMPs include the inhibition of nucleic acid and protein synthesis. nih.govnih.govmdpi.com Some peptides are known to bind to DNA and RNA, thereby disrupting replication, transcription, and translation. nih.govfrontiersin.orgmednexus.org For instance, certain AMPs can inhibit DNA gyrase or bind directly to nucleic acids, halting microbial growth. mednexus.org Others interfere with ribosomal function or the proper folding of newly synthesized proteins. mdpi.comfrontiersin.org

While specific interactions have not yet been confirmed for BL-A60, its profound impact on the life cycle of the oomycete Phytophthora capsici strongly suggests interference with essential biosynthetic pathways. The peptide demonstrates significant inhibition of mycelial growth, sporangia formation, and cystospore germination, all of which are energy-intensive processes requiring coordinated synthesis of proteins, nucleic acids, and cell wall components.

**Table 1: Inhibitory Effects of BL-A60 on the Life Cycle of *Phytophthora capsici***

Life Cycle Stage EC₅₀ (μg/ml)
Mycelial Growth 7.89
Sporangia Formation 0.60
Cystospore Germination 21.96

EC₅₀ (Half Maximal Effective Concentration) represents the concentration of BL-A60 required to inhibit 50% of the activity for each stage.

Furthermore, research on other antimicrobial peptides from Brevibacillus laterosporus, the source of BL-A60, provides insight into potential mechanisms. Peptides known as Brevilaterins have been shown to affect gene pathways related to ATP synthesis, peptidoglycan biosynthesis, membrane transport, and cellular metabolism in pathogenic bacteria. nih.gov This suggests that peptides from this bacterial genus may possess the capability to modulate critical intracellular metabolic and biosynthetic activities. However, direct studies are required to confirm if BL-A60 acts in a similar manner.

Genetic and Biosynthetic Pathways of Bl A60 Production

Genomic Context of BL-A60 Encoding Sequences in Brevibacillus laterosporus Strain A60

The precise genomic location and context of the genes responsible for BL-A60 synthesis in Brevibacillus laterosporus strain A60 have not yet been fully detailed in published scientific literature. While the genomes of several other B. laterosporus strains, such as LMG 15441, GI-9, and PE36, have been sequenced and analyzed, revealing their potential to produce a variety of polyketides and non-ribosomal peptides, a public whole-genome sequence for strain A60 is not currently available. mdpi.comlincoln.ac.nzshareok.org

Genomic studies on related strains have shown that the genes for antimicrobial production are often located in specific biosynthetic gene clusters (BGCs). lincoln.ac.nz These clusters contain all the necessary genetic information for the synthesis of the compound, including the core enzymes, tailoring enzymes, and transport-related proteins. It is highly probable that the genetic blueprint for BL-A60 resides on a similar BGC within the chromosome of strain A60.

Elucidation of BL-A60 Biosynthesis Pathways

The chemical structure of BL-A60, particularly the presence of modified termini, strongly suggests that it is not synthesized by the ribosome, the standard machinery for protein production. Instead, it belongs to a class of compounds known as non-ribosomal peptides (NRPs). asm.orgmdpi.com

Role of Non-Ribosomal Peptide Synthetases (NRPS) in BL-A60 Biosynthesis

The biosynthesis of BL-A60 is hypothesized to be carried out by large, multi-enzyme complexes called Non-Ribosomal Peptide Synthetases (NRPS). This machinery is common in bacteria like B. laterosporus for producing peptide-based secondary metabolites. tandfonline.comasm.org NRPS enzymes function as molecular assembly lines. They are organized into modules, where each module is typically responsible for the incorporation of a single amino acid into the growing peptide chain.

A typical NRPS module contains several key domains:

Adenylation (A) domain: Selects a specific amino acid and activates it.

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently binds the activated amino acid via a thioester bond.

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids held by adjacent modules.

The specific NRPS system responsible for assembling the 11-amino-acid backbone of BL-A60 and attaching its unique terminal groups has not been experimentally identified or characterized.

Identification of Associated Biosynthetic Gene Clusters

The identification of the specific biosynthetic gene cluster (BGC) that directs the synthesis of BL-A60 is pending the sequencing and analysis of the B. laterosporus A60 genome. However, analysis of other strains provides a template for what such a cluster might contain. For instance, the genome of B. laterosporus strain PE36 was found to harbor 32 potential BGCs, including 11 NRPS clusters. shareok.org Similarly, the BGC for another class of B. laterosporus lipopeptides, the bogorols, has been identified and characterized. secondarymetabolites.org

A putative BL-A60 BGC would be expected to encode the core NRPS enzymes, as well as enzymes responsible for synthesizing the tenuazonic acid moiety, attaching the N-terminal choline (B1196258), and potentially transporting the final product out of the cell.

Table 1: Predicted Components of the BL-A60 Biosynthetic Gene Cluster

Component TypePredicted Function in BL-A60 SynthesisStatus in Strain A60
NRPS Core GenesEncode the multi-modular NRPS enzyme assembly line for peptide chain elongation.Inferred, not yet identified.
Tenuazonic Acid Synthesis GenesEncode enzymes to synthesize the tenuazonic acid moiety for C-terminal modification.Inferred, not yet identified.
Choline Transferase GenesEncode enzymes to attach the choline group to the N-terminus.Inferred, not yet identified.
Transport-Related GenesEncode proteins (e.g., ABC transporters) to export the mature BL-A60 peptide.Inferred, not yet identified.
Regulatory GenesEncode proteins (e.g., transcription factors) that control the expression of the BGC.Inferred, not yet identified.

Regulatory Elements Governing BL-A60 Gene Expression

The specific regulatory elements, such as promoters, operators, and transcription factors, that control the expression of the BL-A60 biosynthetic genes are currently unknown. In bacteria, the expression of secondary metabolite BGCs is often tightly regulated and can be triggered by various environmental signals, such as nutrient limitation, cell density (quorum sensing), or the presence of competing microbes. While studies have shown that the production of other antimicrobial peptides in B. laterosporus can be influenced by external factors like the addition of specific amino acids, the precise genetic switches for BL-A60 production have not been discovered. mdpi.com Future research on the B. laterosporus A60 genome will be essential to identify these regulatory networks.

Heterologous Expression and Recombinant Production of Bl A60 for Research Applications

Strategies for Recombinant BL-A60 Production in Model Organisms (e.g., Escherichia coli, insect cells)

Escherichia coli (E. coli) is a widely utilized host for recombinant protein production due to its rapid growth, well-understood genetics, and the availability of numerous expression vectors and host strains. jmb.or.krsinobiological.com The production of AMPs in E. coli can, however, be toxic to the host organism. mdpi.com To circumvent this, strategies such as expressing the peptide as a fusion protein are often employed. mdpi.com This involves linking the AMP to a larger, more stable protein, which can mask its antimicrobial activity during expression. mdpi.com

Insect cell expression systems, such as those utilizing baculovirus vectors, offer an alternative for producing complex proteins that may require post-translational modifications not available in prokaryotic systems like E. coli. While there is extensive literature on using various hosts for AMP production, specific details on BL-A60 expression in insect cells are less documented in publicly available research.

Model OrganismCommon Expression Strain(s)Key AdvantagesCommon Challenges
Escherichia coli BL21(DE3) and its derivatives sinobiological.comnih.govRapid growth, low-cost media, well-established protocols, high yield potential. sinobiological.comarccjournals.comPotential for inclusion body formation, lack of eukaryotic post-translational modifications, potential toxicity of the expressed peptide. mdpi.comarccjournals.comnih.gov
Insect Cells Sf9, Sf21, High Five™Capable of complex post-translational modifications, proper protein folding.Slower growth compared to E. coli, more complex and costly media.

Optimization of Expression Systems for Enhanced BL-A60 Yield and Activity

To maximize the production of active BL-A60, optimization of the expression system is crucial. This involves fine-tuning various components of the expression and fermentation process.

The choice of promoter and expression vector is fundamental to controlling the level and timing of gene expression. aimspress.com Strong and tightly regulated promoters are desirable to achieve high-level production while minimizing premature expression that could be detrimental to the host. jmb.or.kr

Promoter Systems: In E. coli, the T7 promoter system is one of the most widely used due to its strength and stringent regulation. sinobiological.comnih.govarccjournals.com The expression of the target gene is driven by the T7 RNA polymerase, which is typically under the control of an inducible promoter, such as the lac promoter. nih.govarccjournals.com This allows for induction of protein expression at a desired point in the cell growth cycle, often by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG). sinobiological.com Other promoter systems, like the arabinose-inducible araBAD promoter, are also used, particularly for expressing toxic proteins due to their low basal expression levels. arccjournals.com

Expression Vectors: Expression vectors are plasmids engineered to carry the gene of interest and all the necessary regulatory elements for its expression. sinobiological.com Vectors like the pET series are commonly used in conjunction with the T7 promoter system in E. coli strains such as BL21(DE3). sinobiological.com These vectors often include features like fusion tags (e.g., His-tag, GST-tag) to facilitate purification and can sometimes enhance the solubility of the recombinant protein. mdpi.comnih.gov

Promoter SystemInducerCommon Vector SeriesHost Strain RequirementKey Features
T7 IPTG sinobiological.compET sinobiological.comContains T7 RNA polymerase gene (e.g., BL21(DE3)) sinobiological.comStrong, inducible expression. nih.gov
araBAD (Arabinose) L-arabinose arccjournals.compBADAble to metabolize arabinoseTightly regulated, low basal expression. arccjournals.com
phoA Phosphate (B84403) limitation mdpi.compAT mdpi.comStandard E. coliAuto-inducible, good for periplasmic expression. mdpi.com

Optimizing fermentation conditions is critical for achieving high-density cell growth and maximizing recombinant protein yield. nih.gov Key parameters that are controlled in a bioreactor include temperature, pH, dissolved oxygen, and nutrient feeding strategy. biopharminternational.commdpi.com

Temperature: After induction, the cultivation temperature is often lowered (e.g., from 37°C to 20-30°C). mdpi.comfrontiersin.org This can reduce the rate of protein synthesis, which may promote proper folding and decrease the formation of insoluble inclusion bodies. frontiersin.org

pH: The pH of the culture medium is typically maintained around 7.0 for optimal E. coli growth and protein production. mdpi.com

Dissolved Oxygen (DO): Maintaining an adequate supply of dissolved oxygen is crucial for aerobic fermentation. The DO level is often controlled in a cascade, where agitation speed and airflow are increased to meet the oxygen demand of the growing culture. biopharminternational.com

Feeding Strategy: Fed-batch cultivation is a common strategy to achieve high cell densities. frontiersin.org In this approach, a concentrated nutrient feed is supplied to the bioreactor, often at a controlled rate, to prevent nutrient depletion and the accumulation of inhibitory byproducts. biopharminternational.comfrontiersin.org The choice of carbon source, such as glucose or glycerol (B35011), can also impact biomass and protein yield. mdpi.com For instance, glycerol has been shown to support higher cell densities in some cases. nih.govmdpi.com

ParameterTypical Range for E. coliImpact on Production
Temperature 30-37°C (growth), 20-30°C (induction) biopharminternational.comfrontiersin.orgLower temperatures can improve protein solubility and folding. frontiersin.org
pH 6.8-7.2 biopharminternational.commdpi.comMaintains optimal enzymatic activity and cell viability.
Dissolved Oxygen >20% saturation biopharminternational.comEssential for aerobic respiration and high-density growth.
Carbon Source Glucose, Glycerol mdpi.comresearchgate.netAffects growth rate, biomass yield, and by-product formation. mdpi.com

Refolding and Purification Methodologies for Recombinant BL-A60

When recombinant proteins are overexpressed in E. coli, they often accumulate as insoluble aggregates called inclusion bodies. biotechrep.irfrontiersin.org While this can simplify initial isolation, it necessitates a refolding step to obtain the biologically active protein. biotechrep.ir

The general workflow for recovering active protein from inclusion bodies involves:

Isolation and Washing of Inclusion Bodies: After cell lysis, inclusion bodies are collected by centrifugation. They are then washed to remove contaminating cellular components.

Solubilization: The washed inclusion bodies are solubilized using strong denaturing agents, such as 8M urea (B33335) or 6M guanidine (B92328) hydrochloride, which disrupt the non-covalent interactions holding the protein aggregates together. biotechrep.irfrontiersin.org

Refolding: The solubilized, denatured protein is then refolded into its native conformation. This is typically achieved by removing the denaturant, often through methods like:

Dilution: The denaturant concentration is rapidly lowered by diluting the protein solution into a large volume of refolding buffer. biotechrep.ir

Dialysis: The denaturant is gradually removed by dialyzing the protein solution against a buffer without the denaturant. biotechrep.ir

On-column Refolding: The solubilized protein is bound to a chromatography column (e.g., a Ni-NTA column for His-tagged proteins), and the denaturant is removed by washing the column with a gradient of decreasing denaturant concentration. biotechrep.irnih.gov This method can combine purification and refolding into a single step. biotechrep.ir

Purification: Following refolding, the protein is purified to remove any remaining contaminants and misfolded species. Techniques like ion-exchange chromatography and size-exclusion chromatography are commonly employed. frontiersin.orgnih.gov For fusion proteins, affinity chromatography (e.g., Ni-NTA for His-tags, Glutathione-agarose for GST-tags) is a powerful initial purification step. mdpi.com

The efficiency of refolding can be enhanced by the addition of certain additives to the refolding buffer, such as redox pairs (e.g., oxidized and reduced glutathione) to facilitate correct disulfide bond formation, and other agents that prevent aggregation. biotechrep.irresearchgate.net The recovery of bioactive protein from inclusion bodies can be a significant challenge, with yields varying widely depending on the protein and the specific refolding protocol used. frontiersin.orgnih.gov

Mechanisms of Microbial Resistance to Antimicrobial Protein Bl A60

Investigation of Acquired Resistance Development in Target Microorganisms

The development of acquired resistance to antimicrobial peptides is a significant area of study, as it determines the long-term viability of these molecules as therapeutic agents. Unlike conventional antibiotics, which often target specific enzymes, many AMPs act on the bacterial membrane, a feature that was once thought to make resistance less likely to develop. asm.org However, studies have shown that bacteria can indeed evolve resistance to AMPs, albeit sometimes at a slower rate than to traditional antibiotics. asm.orgnih.gov

Investigations into acquired resistance often involve serial passage experiments, where microorganisms are repeatedly exposed to sub-lethal concentrations of an antimicrobial agent. This process mimics the selective pressure that can lead to the emergence of resistant strains in a clinical or environmental setting. Research on peptides similar in function to BL-A60 has demonstrated that bacteria such as Staphylococcus aureus and Escherichia coli can develop resistance over time. asm.orgnih.gov

The development of resistance is often associated with a fitness cost, meaning that in the absence of the antimicrobial agent, the resistant strain may be less competitive than its susceptible counterpart. asm.org This cost can manifest as reduced growth rate, decreased virulence, or other physiological disadvantages. However, compensatory mutations can sometimes arise, mitigating this fitness cost and stabilizing the resistant phenotype in the population.

A hypothetical study on the acquired resistance of S. aureus to BL-A60 could yield results similar to those presented in the interactive table below. This table illustrates the change in the minimum inhibitory concentration (MIC) over a series of passages.

Interactive Table 1: Acquired Resistance in S. aureus to BL-A60

Passage Number MIC of BL-A60 (µg/mL) Relative Fitness Cost
0 2 1.0
10 4 0.95
20 8 0.92
30 16 0.88
40 32 0.85
50 64 0.82

Molecular Basis of Resistance to BL-A60

The molecular mechanisms underlying resistance to antimicrobial peptides like BL-A60 are multifaceted and can involve modifications to the bacterial cell envelope, as well as the expression of efflux pumps and inactivating enzymes. nih.govmdpi.com

Modifications of Microbial Cell Envelope Components

One of the primary mechanisms of resistance to cationic AMPs such as BL-A60 is the alteration of the bacterial cell surface to reduce the peptide's ability to bind. nih.gov Since the initial interaction between the positively charged AMP and the negatively charged bacterial surface is electrostatic, bacteria can evolve to have a less negative or even a net positive surface charge. nih.gov

In Gram-positive bacteria, this is often achieved through the D-alanylation of teichoic acids or the lysinylation of phosphatidylglycerol in the cell membrane. nih.govfrontiersin.org These modifications introduce positive charges, leading to electrostatic repulsion of cationic AMPs. In Gram-negative bacteria, resistance can be conferred by modifying the lipid A portion of lipopolysaccharide (LPS) with the addition of positively charged moieties like phosphoethanolamine or 4-amino-4-deoxy-L-arabinose (L-Ara4N). oup.comnih.gov

The table below provides a hypothetical overview of common cell envelope modifications that could confer resistance to BL-A60 in both Gram-positive and Gram-negative bacteria.

Interactive Table 2: Cell Envelope Modifications Conferring Resistance to BL-A60

Bacterial Type Modification Mechanism of Resistance Key Genes Involved
Gram-positive D-alanylation of teichoic acids Reduces net negative charge of the cell wall dlt operon
Gram-positive Lysinylation of phosphatidylglycerol Increases positive charge of the cell membrane mprF
Gram-negative Addition of L-Ara4N to lipid A Reduces net negative charge of the outer membrane arn operon
Gram-negative Addition of phosphoethanolamine to lipid A Neutralizes phosphate (B84403) groups in lipid A eptA

Efflux Pump Systems and Drug Inactivation Mechanisms

Beyond altering the cell surface, bacteria can employ active mechanisms to remove AMPs from the cell or to inactivate them directly.

Efflux Pump Systems: These are membrane-spanning protein complexes that actively transport a wide range of substrates, including antimicrobial agents, out of the bacterial cell. nih.gov The overexpression of efflux pumps can prevent AMPs like BL-A60 from reaching their intracellular or membrane targets in sufficient concentrations to be effective. elifesciences.orgelifesciences.org Several families of efflux pumps are known to contribute to antimicrobial resistance, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the resistance-nodulation-division (RND) family, and the multidrug and toxic compound extrusion (MATE) family. frontiersin.org In some cases, the expression of these pumps is induced in the presence of the antimicrobial peptide itself. elifesciences.org

Drug Inactivation Mechanisms: Some bacteria produce proteases that can degrade AMPs, rendering them inactive. nih.gov These proteases can be secreted into the extracellular environment or remain associated with the cell surface. mdpi.com The susceptibility of an AMP to proteolytic degradation depends on its specific amino acid sequence and structure.

Below is a hypothetical summary of efflux and inactivation mechanisms that could be employed by bacteria against BL-A60.

Interactive Table 3: Efflux and Inactivation Mechanisms Against BL-A60

Mechanism Effector Bacterial Example Effect on BL-A60
Efflux Pump RND-type efflux pump (e.g., AcrAB-TolC) E. coli, K. pneumoniae Extrusion from the cell
Efflux Pump ABC transporter (e.g., VraFG) S. aureus Transport out of the cell
Inactivation Secreted metalloprotease Pseudomonas aeruginosa Degradation of the peptide
Inactivation Surface-anchored protease Streptococcus pyogenes Cleavage and inactivation

Comparative Analysis of Resistance Profiles with Conventional Antimicrobials and other AMPs

The development of resistance to BL-A60 does not occur in isolation. It is important to compare its resistance profile to that of conventional antibiotics and other AMPs to understand the potential for cross-resistance and collateral sensitivity.

Studies have shown that the rate of resistance development to AMPs can be slower than to conventional antibiotics. asm.org This is partly because AMPs often have multiple targets and a non-specific mode of action on the cell membrane, which would require more complex and potentially costly mutations for the bacteria to overcome. frontiersin.orgasm.org In contrast, conventional antibiotics often have a single, specific molecular target, making it easier for a single mutation to confer resistance.

Cross-resistance, where resistance to one antimicrobial agent confers resistance to another, is a significant concern. For instance, modifications to the cell envelope that confer resistance to BL-A60, such as changes in surface charge, may also provide resistance to other cationic AMPs. frontiersin.org However, these same modifications are less likely to confer resistance to conventional antibiotics that have different targets and mechanisms of action.

Conversely, collateral sensitivity, where resistance to one agent increases susceptibility to another, can also occur. For example, a mutation that leads to the overexpression of an efflux pump to resist BL-A60 might make the bacterium more susceptible to another compound that is a substrate for a different efflux pump, or it might impose a fitness cost that renders the bacterium more vulnerable in other ways. asm.org

The following table provides a hypothetical comparison of resistance characteristics between BL-A60, a conventional antibiotic, and another AMP.

Interactive Table 4: Comparative Resistance Profiles

Characteristic Antimicrobial Protein BL-A60 Conventional Antibiotic (e.g., Ciprofloxacin) Other AMP (e.g., Colistin)
Primary Target Bacterial membrane DNA gyrase Outer membrane (LPS)
Rate of Resistance Development Slower Faster Slower to moderate
Common Resistance Mechanisms Cell surface modification, efflux, degradation Target mutation, efflux LPS modification, efflux
Potential for Cross-Resistance High with other cationic AMPs High with other fluoroquinolones High with other polymyxins
Potential for Collateral Sensitivity Possible with certain antibiotics Documented with various compounds Possible with other agents

Comparative Analysis of Bl A60 Within Antimicrobial Peptide Families

Structural and Functional Comparisons with Other Brevibacillus Bioactive Compounds

Brevibacillus, particularly Brevibacillus laterosporus, is a rich source of bioactive molecules with diverse structures and functions. nih.govnih.gov A comparative analysis of BL-A60 with other notable compounds from this genus—Brevibacillin, Bogorol, BT Peptide, PeBL1, and PeBL2—highlights significant differences in their molecular architecture and biological roles.

BL-A60, Brevibacillin, Bogorol, and BT peptide belong to a class of linear, cationic, non-ribosomally synthesized lipopeptides. mdpi.com They share structural similarities, suggesting a related biosynthetic origin. nih.govnih.govmdpi.com For instance, many feature unusual D-amino acids and modified termini. researchgate.netnih.govmdpi.com Bogorol A is characterized by a C-terminal valinol and an N-terminal 2-hydroxy-3-methylpentanoic acid. researchgate.netnih.gov Brevibacillin is a lipo-tridecapeptide, and the BT peptide is also a non-ribosomal peptide. nih.govunmc.edu BL-A60, produced by B. laterosporus strain A60, is a smaller lipopeptide consisting of 11 amino acids (L-Y-K-L-V-K-V-V-L-N-M) with a molecular mass of 1602.0469 Da. mdpi.com It is distinguished by unique terminal modifications: a choline (B1196258) group at the N-terminus and tenuazonic acid at the C-terminus. mdpi.com

In stark contrast, PeBL1 and PeBL2, also produced by B. laterosporus strain A60, are not directly antimicrobial lipopeptides. nih.govnih.govstanford.edu They are larger, ribosomally synthesized proteins that function as elicitors, activating plant defense responses and inducing systemic resistance against pathogens. nih.govresearchgate.net PeBL1 is a 12.8 kDa protein, while PeBL2 is approximately 17.2 kDa. nih.govresearchgate.net Their function is not to kill microbes directly but to signal the plant's immune system. This fundamental difference in function and biosynthetic origin (non-ribosomal peptide synthesis vs. ribosomal protein synthesis) clearly separates them from BL-A60 and its lipopeptide relatives.

Table 1. Structural and Functional Comparison of BL-A60 and Other Brevibacillus Bioactive Compounds.
CompoundProducing SpeciesCompound ClassBiosynthesisKey Structural FeaturesPrimary Function
BL-A60B. laterosporus A60LipopeptideNon-ribosomal11 amino acids; N-terminal choline; C-terminal tenuazonic acid. mdpi.comAntimicrobial (Anti-oomycete, Antibacterial). mdpi.com
BrevibacillinB. laterosporusLipo-tridecapeptideNon-ribosomalCationic lipopeptide; contains D-amino acids. unmc.edujptcp.comcncb.ac.cnAntimicrobial (Gram-positive bacteria). jptcp.comfairsharing.org
BogorolBrevibacillus sp.LipopeptideNon-ribosomalCationic; C-terminal valinol; N-terminal hydroxy acid; D-amino acids. researchgate.netnih.govAntimicrobial (MRSA, VRE). researchgate.netnih.govnih.gov
BT PeptideB. texasporusLipopeptideNon-ribosomalCationic; ~13 residues. nih.govAntimicrobial (anti-S. aureus). nih.gov
PeBL1B. laterosporus A60ProteinRibosomal12.8 kDa protein with a signal peptide. nih.govPlant Defense Elicitor. nih.govnih.gov
PeBL2B. laterosporus A60ProteinRibosomal~17.2 kDa protein. stanford.eduresearchgate.netPlant Defense Elicitor. researchgate.net

Comparative Spectrum and Potency of BL-A60 against Diverse Antimicrobial Peptides

A comparison of antimicrobial spectra reveals differences in the primary targets of these Brevibacillus peptides. Brevibacillin exhibits potent activity, primarily against Gram-positive bacteria, including drug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with Minimum Inhibitory Concentrations (MICs) often in the range of 1-4 μg/mL. unmc.edujptcp.comfairsharing.org It also shows some activity against Gram-negative bacteria, though generally at higher concentrations (4–64 μg/mL). jptcp.com Bogorol A is also highly effective against Gram-positive MRSA (MIC 2 µg/mL) and VRE (MIC 10 µg/mL), and displays moderate activity against the Gram-negative Escherichia coli (MIC 35 µg/mL). researchgate.netnih.gov

Advanced Research Methodologies and Analytical Techniques in Bl A60 Studies

Spectroscopic and Biophysical Characterization of BL-A60

Understanding the structural attributes of BL-A60 is fundamental to deciphering its mechanism of action. Spectroscopic and biophysical techniques provide the necessary tools to analyze its amino acid sequence, post-translational modifications (PTMs), and spatial conformation at an atomic level.

Mass Spectrometry for Sequence Verification and PTM Analysis

Mass spectrometry (MS) is an indispensable tool for the primary structural analysis of BL-A60. High-resolution MS techniques are employed to precisely determine the molecular weight of the intact protein, offering an initial confirmation of its successful synthesis or purification.

For detailed sequence verification, a "bottom-up" proteomics approach is typically utilized. This involves the enzymatic digestion of BL-A60, most commonly with trypsin, into smaller peptide fragments. These fragments are then subjected to tandem mass spectrometry (MS/MS). In this process, the peptide fragments are ionized, separated based on their mass-to-charge ratio, and then fragmented further to produce a spectrum of daughter ions. The resulting fragmentation pattern provides the necessary information to deduce the amino acid sequence of each peptide. By assembling the sequences of these overlapping peptides, the full primary structure of BL-A60 can be confirmed.

Furthermore, MS is critical for the identification and localization of any post-translational modifications. PTMs can significantly influence the structure, stability, and function of antimicrobial peptides. Specialized MS-based techniques can detect modifications such as glycosylation, phosphorylation, or amidation by identifying mass shifts in the peptide fragments.

TechniqueApplication in BL-A60 AnalysisInformation Obtained
High-Resolution Mass Spectrometry Determination of intact protein massConfirms molecular weight
Tandem Mass Spectrometry (MS/MS) Sequencing of peptide fragmentsVerifies primary amino acid sequence
PTM-Specific Mass Spectrometry Detection of mass shifts in peptidesIdentifies and locates post-translational modifications

NMR Spectroscopy for Solution Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of BL-A60 in a solution state that can mimic its physiological environment. nih.govnih.gov This is particularly important for antimicrobial peptides, as their structures are often conformationally flexible and can change upon interaction with microbial membranes.

Two-dimensional (2D) and three-dimensional (3D) NMR experiments, such as COSY, TOCSY, and NOESY, are performed on isotopically labeled (e.g., ¹⁵N, ¹³C) samples of BL-A60. These experiments allow for the assignment of resonances to specific atoms within the protein. The Nuclear Overhauser Effect (NOE) data from NOESY experiments are especially crucial, as they provide distance restraints between protons that are close in space, typically less than 5 Å apart.

These experimentally derived distance and dihedral angle restraints are then used as input for computational structure calculation algorithms. The output is an ensemble of structures that are consistent with the NMR data, providing a detailed picture of the protein's fold and conformational dynamics in solution. To better simulate its interaction with target membranes, NMR studies of BL-A60 are often conducted in the presence of membrane mimetics, such as detergent micelles (e.g., DPC) or bicelles. nih.gov

X-ray Crystallography for Three-Dimensional Structure Elucidation

X-ray crystallography is the gold standard for obtaining high-resolution, three-dimensional structural information of proteins. nih.govspringernature.com The first and often most challenging step in this process is the crystallization of BL-A60. This requires obtaining a highly pure and concentrated sample of the protein and screening a wide range of conditions (e.g., pH, temperature, precipitating agents) to induce the formation of well-ordered crystals.

Once suitable crystals are grown, they are exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern that is recorded by a detector. The intensities and positions of the diffraction spots are then used to calculate an electron density map.

This electron density map is interpreted by fitting the known amino acid sequence of BL-A60 into the map, resulting in an atomic-resolution model of the protein's structure. This model provides precise details about the protein's secondary and tertiary structure, the spatial arrangement of its amino acid side chains, and any potential binding sites for other molecules.

Quantitative Microbiological Assays for Activity Assessment

To evaluate the antimicrobial efficacy of BL-A60, a series of standardized quantitative microbiological assays are performed. These assays are essential for determining the potency of the protein against a panel of clinically relevant bacteria and fungi.

Time-Kill Kinetics Studies

Time-kill kinetics assays provide valuable information about the pharmacodynamics of an antimicrobial agent, revealing whether it exhibits bactericidal or bacteriostatic activity and the rate at which it kills the target microorganisms. nih.gov In these studies, a standardized inoculum of a specific bacterium is incubated with various concentrations of BL-A60, typically multiples of its MIC value (e.g., 1x MIC, 2x MIC, 4x MIC).

At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), samples are withdrawn from the culture, serially diluted, and plated on agar (B569324) to determine the number of viable colony-forming units (CFU/mL). The results are plotted as the log₁₀ CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. These studies can reveal whether the killing activity of BL-A60 is concentration-dependent or time-dependent.

Molecular Biology Approaches for Genetic Manipulation and Expression Analysis

Molecular biology techniques are fundamental to the study and engineering of antimicrobial peptides (AMPs) like BL-A60. These approaches allow for the elucidation of biosynthetic pathways, enhancement of peptide production, and creation of novel variants with improved antimicrobial properties. While specific studies on the genetic manipulation and detailed expression analysis of BL-A60 are not extensively documented in publicly available literature, the general methodologies employed for other AMPs from sources like Brevibacillus provide a framework for how such research would be conducted.

Genetic Manipulation: The biosynthesis of non-ribosomally synthesized peptides in bacteria, such as those produced by Brevibacillus species, is governed by large multi-modular enzymes encoded by non-ribosomal peptide synthetase (NRPS) gene clusters. Genetic manipulation of these clusters is a key strategy for understanding and modifying AMPs. Techniques such as gene knockout and site-directed mutagenesis are employed to identify the genes responsible for the synthesis of a specific peptide and to understand the function of individual domains within the NRPS enzymes.

For instance, to increase the yield of an AMP, the native promoter of its biosynthetic gene cluster could be replaced with a stronger, inducible promoter. This approach has been successfully used for the heterologous expression of various peptides in hosts like Escherichia coli or other Bacillus species, which are often more amenable to genetic manipulation and high-density cultivation than the native producers. The Brevibacillus expression system itself has been developed for the efficient secretion of heterologous proteins, which could potentially be adapted for AMPs like BL-A60.

Expression Analysis: Analysis of gene expression provides insights into the regulation of AMP production. Techniques such as quantitative real-time PCR (qRT-PCR) can be used to measure the transcript levels of the biosynthetic genes under different growth conditions or in response to specific stimuli. This information is crucial for optimizing fermentation conditions to maximize peptide yield.

Furthermore, heterologous expression systems are invaluable tools for producing sufficient quantities of AMPs for functional and structural studies. In such systems, the gene or gene cluster encoding the AMP is cloned into an expression vector, which is then introduced into a suitable host organism. The expression of the recombinant peptide can be optimized by varying factors such as the expression host, vector, codon usage, and culture conditions. Successful heterologous expression has been achieved for various AMPs, often involving the use of fusion tags to prevent degradation of the peptide and to facilitate purification.

While the gene cluster responsible for BL-A60 synthesis has not been explicitly detailed in the literature, the general principles of NRPS manipulation and heterologous expression would be applicable. Identifying and characterizing this cluster would be a critical first step in applying these powerful molecular biology tools to BL-A60.

Bioinformatics and Computational Chemistry in BL-A60 Research

Bioinformatics and computational chemistry are indispensable tools in modern antimicrobial peptide research, offering predictive insights into their structure, function, and evolution. These in silico approaches can significantly accelerate the discovery and rational design of new AMPs.

Sequence Homology and Phylogenetic Analysis

Sequence homology searches are a primary step in characterizing a newly discovered peptide. By comparing the amino acid sequence of BL-A60 (L-Y-K-L-V-K-V-V-L-N-M) against protein databases, researchers can identify related peptides, which may provide clues about its structure, mechanism of action, and evolutionary origins. However, it has been noted that BL-A60 exhibits relatively low homology to other known bacterial antimicrobial peptides, suggesting it may belong to a novel class of AMPs.

Phylogenetic analysis is used to understand the evolutionary relationships between different AMPs and their producing organisms. For AMPs from Brevibacillus, phylogenetic studies based on 16S rRNA gene sequencing have been used to classify different species and strains. While a specific phylogenetic analysis placing BL-A60 in a broader evolutionary context with other Brevibacillus AMPs is not available, such a study would involve:

Identifying homologous peptide sequences from other Brevibacillus species and related bacteria.

Performing multiple sequence alignment to identify conserved regions.

Constructing a phylogenetic tree using methods such as maximum likelihood or neighbor-joining to visualize the evolutionary distances and relationships.

This type of analysis could reveal whether the biosynthetic pathway for BL-A60 is conserved across different Brevibacillus strains or if it represents a more recently evolved capability.

Molecular Dynamics Simulations for Membrane Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. In the context of AMPs, MD simulations provide atomic-level insights into how these peptides interact with and disrupt bacterial membranes, which is often their primary mode of action.

For a short, cationic peptide like BL-A60, MD simulations could be employed to investigate several key aspects of its interaction with model bacterial membranes:

Initial Binding: Simulations can model the initial electrostatic interactions between the positively charged residues of BL-A60 (Lysine) and the negatively charged components of bacterial membranes (e.g., phospholipids (B1166683) with phosphatidylglycerol headgroups).

Peptide Folding and Insertion: Researchers can observe how BL-A60 changes its conformation upon binding to the membrane and whether it inserts into the hydrophobic core of the lipid bilayer.

Pore Formation: At higher peptide concentrations, MD simulations can explore the mechanisms of membrane disruption, such as the formation of pores (e.g., toroidal pores or barrel-stave pores) or the "carpet" mechanism where the peptide disrupts the membrane in a detergent-like manner.

Selectivity: By simulating the interaction of BL-A60 with different model membranes representing both bacterial and mammalian cells, it is possible to predict its selectivity and potential for cytotoxicity.

While specific MD simulation studies for BL-A60 have not been published, the general methodology is well-established for other short, cationic AMPs. Such studies would provide a detailed, dynamic picture of BL-A60's mechanism of action and could guide the design of new analogs with enhanced activity and selectivity.

Future Research Trajectories and Translational Perspectives for Antimicrobial Protein Bl A60

Directed Evolution and Rational Design for Enhanced BL-A60 Properties

Future research should focus on enhancing the intrinsic properties of BL-A60 through directed evolution and rational design. These approaches are instrumental in optimizing antimicrobial peptides (AMPs) for improved activity, stability, and target specificity. frontiersin.orgtulane.edu

Directed Evolution: Techniques such as machine learning-guided directed evolution could be employed to explore the vast sequence space around the native BL-A60 peptide. frontiersin.org This would involve generating libraries of BL-A60 variants and screening for enhanced antimicrobial efficacy or other desirable characteristics.

Rational Design: The known amino acid sequence of BL-A60, L-Y-K-L-V-K-V-V-L-N-M, provides a foundation for rational design. nih.gov Computational tools and a deeper understanding of structure-activity relationships in AMPs can guide modifications to the peptide's sequence to improve its potency and spectrum of activity. frontiersin.orgmdpi.com A key goal of rational design is to create peptides with potent antimicrobial effects while minimizing toxicity to mammalian cells. tulane.edu

Table 1: Properties of Antimicrobial Protein BL-A60

Property Description
Source Organism Brevibacillus laterosporus strain A60 nih.gov
Molecular Mass 1602.0469 Da nih.gov
Amino Acid Sequence L-Y-K-L-V-K-V-V-L-N-M nih.gov
Known Activity Inhibition of mycelial growth, sporangia formation, and cystospore germination of Phytophthora capsici nih.gov

| Stability | High pH and thermal stability nih.gov |

Investigation of Synergistic Antimicrobial Effects of BL-A60 with Other Agents

Investigating the synergistic effects of BL-A60 with conventional antibiotics and other antimicrobial compounds is a critical next step. nih.gov Combining AMPs with other agents can enhance their efficacy, reduce the required dosages, and potentially overcome existing resistance mechanisms. nih.govfrontiersin.org

Future studies should explore the combination of BL-A60 with various classes of antibiotics against a panel of clinically relevant pathogens. Checkerboard assays can be utilized to determine the fractional inhibitory concentration (FIC) index and identify synergistic interactions. nih.govnih.gov The ability of AMPs to permeabilize bacterial membranes suggests that BL-A60 could enhance the uptake of other antibiotics, leading to a more potent antimicrobial effect. frontiersin.org

Table 2: Potential Synergistic Combinations for BL-A60

Class of Agent Example Potential Benefit of Combination with BL-A60
Conventional Antibiotics Vancomycin, Azithromycin Increased efficacy against resistant strains nih.gov
Antifungal Agents Fluconazole Broadened spectrum of activity

| Other Antimicrobial Peptides | Polymyxin B | Enhanced membrane disruption and potency |

Exploration of BL-A60 in Biocontrol Strategies beyond Plant Pathogens

The producing organism of BL-A60, Brevibacillus laterosporus strain A60, has demonstrated biocontrol potential against a range of agricultural threats. mdpi.commdpi.com While BL-A60 itself has been shown to be effective against the plant pathogen Phytophthora capsici, its broader applications in biocontrol are yet to be fully explored. nih.gov

Brevibacillus laterosporus as a species is known for its insecticidal and nematicidal properties. mdpi.comnih.gov The A60 strain, in particular, produces a protein elicitor, PeBL2, which can induce systemic resistance in rice against the rice leaf folder, Cnaphalocrocis exigua. mdpi.comnih.gov This suggests that the secretome of B. laterosporus A60, which includes BL-A60, may have multi-faceted biocontrol applications.

Future research should investigate the direct role of purified BL-A60 in controlling insect pests and nematodes. Furthermore, exploring its efficacy against other significant plant pathogens, including bacteria and other fungi, could broaden its utility in sustainable agriculture. cabidigitallibrary.org Some strains of Brevibacillus laterosporus have also been found to produce algicidal substances, indicating a potential role for its metabolites in controlling harmful algal blooms. frontiersin.org

Application of Advanced -Omics Technologies (e.g., Proteomics, Metabolomics) to BL-A60 Research

The application of advanced -omics technologies, such as proteomics and metabolomics, will be crucial in deepening our understanding of BL-A60. nih.govfrontiersin.orgcornell.edu These powerful tools can provide insights into the biosynthesis of BL-A60, its mechanism of action, and the host response to the peptide.

Proteomics: Proteomic analyses can be used to identify the enzymes and regulatory proteins involved in the production of BL-A60 by Brevibacillus laterosporus A60. Understanding the biosynthetic pathway could pave the way for metabolic engineering to enhance the yield of the peptide.

Metabolomics: Metabolomic studies of target pathogens treated with BL-A60 can reveal the metabolic pathways disrupted by the peptide, offering a more detailed picture of its mode of action. taylorfrancis.com A genomic and metabolomic study of a different Brevibacillus laterosporus strain led to the discovery of new bioactive compounds, highlighting the potential of this approach. nih.gov

Ecological and Environmental Dynamics of BL-A60 Producing Organisms

Understanding the ecological and environmental dynamics of the BL-A60 producing organism, Brevibacillus laterosporus, is essential for its potential application in agricultural settings. nih.gov This bacterium is ubiquitous, having been isolated from diverse environments such as soil, water, and insects. nih.govnih.gov

Brevibacillus laterosporus is known for its adaptability to different temperatures and pH levels, which is a favorable trait for a biocontrol agent. mdpi.com Its ability to form spores contributes to its persistence in the environment. nih.gov The co-evolution of B. laterosporus with various hosts, including insects, has likely shaped its production of a diverse array of bioactive compounds, including antimicrobial peptides like BL-A60. nih.gov Further research into the ecological role of BL-A60 for its producing organism could reveal its natural functions and inform its effective application.

Q & A

Q. What is the structural and functional characterization of BL-A60, and how is it isolated from Brevibacillus laterosporus?

BL-A60 is a linear cationic lipopeptide with antimicrobial activity against Gram-positive pathogens and select Gram-negative bacteria. Isolation involves culture broth extraction from Brevibacillus laterosporus strains, followed by purification via chromatography (e.g., HPLC) and structural elucidation using mass spectrometry (MALDI-TOF) and NMR spectroscopy . Key functional assays include agar diffusion bioassays to quantify inhibitory activity against pathogens like Staphylococcus aureus and Phytophthora capsici .

Q. What is the antimicrobial spectrum of BL-A60, and how does it compare to other cationic lipopeptides like bogorols or brevibacillins?

BL-A60 exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Bacillus subtilis) and fungi (e.g., Fusarium oxysporum), with weaker efficacy against Gram-negative pathogens. Comparative studies using broth microdilution assays show that its activity overlaps with bogorols but differs in amino acid composition, which may influence membrane interaction dynamics .

Q. What experimental models are suitable for assessing BL-A60’s bioactivity in plant-pathogen systems?

In vitro assays include:

  • Agar diffusion : Measure inhibition zones against phytopathogens like Rhizoctonia solani .
  • Microscopy : Use SEM/TEM to observe membrane disruption in Pseudomonas solanacearum .
  • Plant trials : Apply BL-A60 to infected seedlings (e.g., lettuce) to evaluate growth promotion and pathogen suppression .

Advanced Research Questions

Q. How does BL-A60 interact with bacterial membranes, and what biophysical methods validate its mechanism of action?

BL-A60 disrupts membrane integrity via electrostatic interactions with anionic phospholipids. Advanced methodologies include:

  • Molecular dynamics simulations : Model peptide-lipid interactions to predict binding affinity .
  • Fluorescence assays : Use dyes like DiSC3(5) to measure membrane depolarization in real time .
  • Cryo-EM : Visualize pore formation in Bacillus subtilis membranes .

Q. What genetic or proteomic approaches identify BL-A60 biosynthesis pathways in Brevibacillus laterosporus?

Genome mining and RNA-seq can pinpoint biosynthetic gene clusters (BGCs) encoding nonribosomal peptide synthetases (NRPS). Key steps:

  • CRISPR-Cas9 knockout : Disrupt candidate BGCs to confirm BL-A60 production .
  • LC-MS/MS : Compare metabolite profiles of wild-type and mutant strains .

Q. How do environmental factors (pH, temperature) influence BL-A60 stability and activity?

BL-A60 retains activity after heat treatment (120°C for 30 min) and across pH 1–11, as shown in thermostability assays and circular dichroism (CD) spectroscopy to monitor structural integrity under varying conditions .

Methodological Challenges and Data Contradictions

Q. Why do studies report conflicting data on BL-A60’s efficacy against Gram-negative bacteria?

Discrepancies arise from strain-specific variations in membrane composition (e.g., lipopolysaccharide thickness in Xanthomonas campestris) and experimental conditions (e.g., cation-adjusted media). Standardize assays using CLSI guidelines and include controls like polymyxin B .

Q. What computational tools are available for designing BL-A60 analogs with enhanced activity?

Deep generative models (e.g., AlphaFold) predict peptide structures, while molecular docking (AutoDock Vina) screens analogs against target membranes. Validate with in silico toxicity predictors (e.g., ToxinPred) .

Research Design and Validation

Q. How to address reproducibility issues in BL-A60 bioactivity studies?

  • Triplicate assays : Perform independent experiments with ≥3 biological replicates .
  • Data transparency : Report raw inhibition zone measurements and statistical analyses (e.g., ANOVA with Tukey’s test) .

Q. What in vivo models are appropriate for evaluating BL-A60’s therapeutic potential without commercial bias?

Use Galleria mellonella (wax moth) larvae for toxicity and efficacy testing against systemic infections. Measure survival rates and hemocyte counts post-treatment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.